Tebipenem
Overview
Description
Tebipenem is a broad-spectrum orally-administered antibiotic belonging to the carbapenem subgroup of β-lactam antibiotics. It was developed to combat bacteria that have acquired resistance to commonly used antibiotics. This compound is formulated as the ester this compound pivoxil, which enhances its absorption and bioavailability .
Mechanism of Action
Target of Action
Tebipenem, a broad-spectrum orally-administered antibiotic, belongs to the carbapenem subgroup of β-lactam antibiotics . It primarily targets the penicillin-binding proteins (PBPs) in bacteria . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibiotics .
Mode of Action
This compound interacts with its targets (PBPs) by acylating them in the periplasmic space . This interaction inhibits the PBPs, thereby disrupting the synthesis of the bacterial cell wall . As a result, the structure of the cell wall weakens, leading to bacterial cell death .
Biochemical Pathways
The conversion of this compound from its prodrug form, this compound pivoxil, to its active form occurs in the enterocytes of the gastrointestinal tract via intestinal esterases . This biochemical pathway enhances the absorption and bioavailability of this compound .
Pharmacokinetics
This compound exhibits linear pharmacokinetics over the regimens used in studies . The time to maximum concentration (Tmax) is reached within 0.50 to 0.67 hours for doses ranging from 100 to 400 mg . The area under the concentration-time curve (AUC) is proportional to the dose in the range of 100-400 mg . The renal and fecal routes are major clearance pathways in the elimination of this compound .
Result of Action
The molecular and cellular effects of this compound’s action include rapid bactericidal activity against both Gram-positive and Gram-negative bacteria . It has shown special advantages in pediatric infections and is effective against multidrug-resistant Gram-negative pathogens .
Action Environment
Environmental factors such as the patient’s renal function can influence the action of this compound. For instance, this compound’s renal excretion may require dose adjustments for kidney dysfunction . Additionally, the susceptibility of urinary tract pathogens to this compound can vary interregionally, affecting its efficacy .
Biochemical Analysis
Biochemical Properties
Tebipenem has shown activity against multidrug-resistant (MDR) Gram-negative pathogens, including quinolone-resistant and extended-spectrum-β-lactamase-producing Enterobacteriaceae . The antibacterial activity of this compound against Haemophilus influenzae and Proteus mirabilis was stronger than that of other carbapenems .
Cellular Effects
This compound has shown special advantages in pediatric infections . It has performed well in clinical trials for ear infection and has shown potential in treating serious infections caused by MDR Enterobacteriaceae .
Molecular Mechanism
This compound is a slow substrate that inhibits the β-lactamase from Mycobacterium tuberculosis . It reacts with the enzyme to form enzyme-drug covalent complexes that are hydrolyzed extremely slowly .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound plasma concentrations increased in a linear and dose-proportional manner for doses of 100 to 900 mg and were comparable in the fasted and fed states for the 300- and 600-mg doses . Approximately 55% to 60% of this compound was recovered in the urine .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. The maximum urinary excretion rate was detected at 0–1 or 1–2 h for a dose of 100 or 200–400 mg . Cumulative amount of this compound excreted in urine by 24 h accounted up to 90, 95, and 80% of dose administered for three groups, respectively .
Metabolic Pathways
This compound is metabolized in the body, and its metabolites have been identified. The urine pharmaco-metabolomic analysis revealed urine metabolic trajectory of deviation at 0–1 or 1–2 h and gradually regressing back to the pre-dose group at the following time periods .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It demonstrated excellent distribution into skin and soft tissue of healthy subjects and patients with diabetic foot infections following oral administration of 600 mg of this compound pivoxil hydrobromide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tebipenem pivoxil involves several key steps:
Condensation Reaction: Azabicyclo phosphate and 3-mercapto-1-(1,3-thiazoline-2-yl) azetidine hydrochloride are condensed using acetonitrile as a solvent in the presence of diisopropylethylamine.
Industrial Production Methods
The industrial preparation of this compound pivoxil involves:
Salt-Forming Reaction: This compound, a solvent, salt, and a phase-transfer catalyst are mixed and reacted at normal temperature.
Esterification: Chloromethylpivalate is added, and an esterification reaction is carried out.
Crystallization: After the reaction, the product is extracted, concentrated, and crystallized to obtain this compound pivoxil.
Chemical Reactions Analysis
Tebipenem undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, although detailed reaction mechanisms are not extensively documented.
Substitution Reactions: This compound can undergo substitution reactions, particularly involving its β-lactam ring, which is crucial for its antibiotic activity.
Common reagents and conditions used in these reactions include acetonitrile, diisopropylethylamine, acetic ether, potassium bicarbonate, and iodomethyl pivalate . The major products formed from these reactions are this compound and its ester form, this compound pivoxil .
Scientific Research Applications
Tebipenem has a wide range of scientific research applications:
Chemistry: this compound is studied for its unique chemical properties and synthesis methods.
Biology: It is used to investigate bacterial resistance mechanisms and the efficacy of new antibiotics.
Comparison with Similar Compounds
Tebipenem is unique among carbapenems due to its oral bioavailability, which is achieved through its ester form, this compound pivoxil . Similar compounds include:
Imipenem: An intravenous carbapenem with a broad spectrum of activity but not orally bioavailable.
Meropenem: Another intravenous carbapenem with similar activity to this compound but lacks oral bioavailability.
Ertapenem: An intravenous carbapenem with a longer half-life but also not orally bioavailable.
This compound’s oral bioavailability makes it a valuable option for outpatient treatment of infections caused by multidrug-resistant bacteria .
Properties
IUPAC Name |
(4R,5S,6S)-3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S2/c1-7-11-10(8(2)20)14(21)19(11)12(15(22)23)13(7)25-9-5-18(6-9)16-17-3-4-24-16/h7-11,20H,3-6H2,1-2H3,(H,22,23)/t7-,8-,10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXLUDOKHXEFBQ-YJFSRANCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)O)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)O)[C@@H](C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167227 | |
Record name | Tebipenem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161715-21-5 | |
Record name | Tebipenem | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161715-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tebipenem | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161715215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tebipenem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TEBIPENEM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2TWQ1I31U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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